Cas no 69226-15-9 (2-Ethylthiomorpholin-3-one)

2-Ethylthiomorpholin-3-one is a thiomorpholine derivative characterized by its unique heterocyclic structure, incorporating both sulfur and nitrogen atoms within a six-membered ring. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The ethyl substituent enhances its lipophilicity, which may improve bioavailability in certain applications. Its reactivity profile allows for selective modifications, making it valuable for constructing complex molecules, particularly in medicinal chemistry for drug discovery. The thiomorpholinone core also offers stability under various reaction conditions, facilitating its use in multi-step syntheses. Researchers favor this compound for its balanced properties and adaptability in diverse chemical transformations.
2-Ethylthiomorpholin-3-one structure
2-Ethylthiomorpholin-3-one structure
Product name:2-Ethylthiomorpholin-3-one
CAS No:69226-15-9
MF:C6H11NOS
Molecular Weight:145.22264
MDL:MFCD01680317
CID:1733515
PubChem ID:16432755

2-Ethylthiomorpholin-3-one 化学的及び物理的性質

名前と識別子

    • 2-ethylmorpholine-3-thione
    • AKOS000320093
    • CS-0331341
    • MFCD01680317
    • 2-Ethyl-3-thiomorpholinone
    • 69226-15-9
    • SCHEMBL5912843
    • BS-40590
    • 2-Ethylthiomorpholin-3-one
    • MDL: MFCD01680317
    • インチ: InChI=1S/C6H11NOS/c1-2-5-6(8)7-3-4-9-5/h5H,2-4H2,1H3,(H,7,8)
    • InChIKey: SEVPHUUDEVATHV-UHFFFAOYSA-N
    • SMILES: CCC1C(NCCS1)=O

計算された属性

  • 精确分子量: 145.05613515g/mol
  • 同位素质量: 145.05613515g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 116
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 54.4Ų

2-Ethylthiomorpholin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B434755-100mg
2-Ethylthiomorpholin-3-one
69226-15-9
100mg
$ 65.00 2022-06-07
1PlusChem
1P00J37D-5g
2-ethyl-3-thiomorpholinone
69226-15-9 95%
5g
$128.00 2025-03-01
A2B Chem LLC
AI89817-5g
2-Ethylthiomorpholin-3-one
69226-15-9 95%
5g
$111.00 2024-04-19
eNovation Chemicals LLC
Y1237503-1g
2-ethyl-3-thiomorpholinone
69226-15-9 95%
1g
$85 2025-02-26
TRC
B434755-500mg
2-Ethylthiomorpholin-3-one
69226-15-9
500mg
$ 135.00 2022-06-07
abcr
AB413628-10 g
2-Ethylthiomorpholin-3-one
69226-15-9
10 g
€322.30 2023-07-19
abcr
AB413628-1g
2-Ethylthiomorpholin-3-one; .
69226-15-9
1g
€94.10 2025-02-20
eNovation Chemicals LLC
Y1237503-5g
2-ethyl-3-thiomorpholinone
69226-15-9 95%
5g
$175 2025-02-20
eNovation Chemicals LLC
Y1237503-1g
2-ethyl-3-thiomorpholinone
69226-15-9 95%
1g
$85 2025-02-20
eNovation Chemicals LLC
Y1237503-5g
2-ethyl-3-thiomorpholinone
69226-15-9 95%
5g
$175 2025-02-26

2-Ethylthiomorpholin-3-one 関連文献

2-Ethylthiomorpholin-3-oneに関する追加情報

Introduction to 2-Ethylthiomorpholin-3-one (CAS No. 69226-15-9)

2-Ethylthiomorpholin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 69226-15-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic compound belongs to the morpholine derivative family, characterized by its unique structural framework and versatile chemical properties. The presence of a sulfur atom in its molecular structure imparts distinct reactivity and functional characteristics, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The molecular formula of 2-Ethylthiomorpholin-3-one is C₈H₁₃NO₂S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This arrangement contributes to its complex electronic distribution and potential for diverse chemical interactions. In recent years, the compound has garnered attention due to its role in the development of novel therapeutic agents, particularly in addressing neurological and inflammatory disorders.

One of the most compelling aspects of 2-Ethylthiomorpholin-3-one is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural motifs to design molecules with enhanced binding affinity and selectivity for specific biological targets. For instance, studies have demonstrated its potential in modulating neurotransmitter systems, which has implications for the treatment of conditions such as depression, anxiety, and chronic pain.

Recent advancements in computational chemistry have further illuminated the synthetic pathways and mechanistic insights surrounding 2-Ethylthiomorpholin-3-one. High-throughput virtual screening techniques have been employed to identify derivatives with improved pharmacokinetic profiles. These efforts align with the broader goal of accelerating drug discovery pipelines by integrating cutting-edge computational methods with traditional synthetic approaches.

The pharmacological significance of 2-Ethylthiomorpholin-3-one extends beyond its structural versatility. Preclinical studies have highlighted its interactions with enzymes and receptors involved in inflammation and pain signaling. Specifically, derivatives of this compound have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the production of pro-inflammatory mediators. Such findings position 2-Ethylthiomorpholin-3-one as a key candidate for further exploration in developing next-generation anti-inflammatory therapies.

In addition to its therapeutic applications, 2-Ethylthiomorpholin-3-one has been investigated for its role in enhancing drug delivery systems. Its amphiphilic nature allows it to integrate into lipid-based nanoparticles, facilitating targeted delivery of therapeutic payloads to specific tissues or cellular compartments. This capability is particularly relevant in oncology, where efficient drug delivery can minimize systemic side effects while maximizing treatment efficacy.

The synthesis of 2-Ethylthiomorpholin-3-one involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Recent publications have reported novel catalytic approaches that improve yield and purity while reducing environmental impact. These innovations underscore the importance of sustainable chemistry practices in pharmaceutical research.

Another area where 2-Ethylthiomorpholin-3-one has made significant contributions is in the field of biomarker discovery. By serving as a scaffold for structure-activity relationship (SAR) studies, researchers have identified correlations between specific molecular modifications and biological activity. This information is instrumental in refining lead compounds for clinical trials and optimizing their therapeutic potential.

The future prospects for 2-Ethylthiomorpholin-3-one are promising, driven by ongoing research into its derivatives and novel applications. As computational tools become more sophisticated, the ability to predict and design molecules with desired properties will continue to evolve. This synergy between experimental chemistry and computational modeling holds great promise for unlocking new therapeutic possibilities.

In conclusion, 2-Ethylthiomorpholin-3-one (CAS No. 69226-15-9) represents a cornerstone in modern pharmaceutical research due to its structural complexity, functional diversity, and broad applicability across multiple therapeutic domains. Its role as an intermediate in drug synthesis, coupled with its potential as a lead compound for novel therapeutics, positions it as a compound of considerable scientific interest and clinical relevance.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:69226-15-9)2-Ethylthiomorpholin-3-one
A1047746
Purity:99%
はかる:10g
Price ($):562.0